Desethyl Sacubitril-13C4
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Overview
Description
It is an active metabolite of Sacubitril, which is a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure . The compound is labeled with carbon-13, a stable isotope, which makes it useful in various scientific research applications, particularly in pharmacokinetic studies .
Preparation Methods
The synthesis of Desethyl Sacubitril-13C4 involves several steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation . The process begins with the preparation of a Grignard reagent from 4-bromo-1,1’-biphenyl, which is then reacted with (S)-epichlorohydrin. This is followed by a series of reactions to introduce the necessary functional groups and stereocenters . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Desethyl Sacubitril-13C4 undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur at the aromatic rings or other functional groups. Common reagents used in these reactions include oxidizing agents like TEMPO and bleach, reducing agents, and various catalysts
Scientific Research Applications
Desethyl Sacubitril-13C4 is primarily used in pharmacokinetic studies to track the metabolism and distribution of Sacubitril in the body . It is also used in research related to heart failure, hypertension, and potentially COVID-19 . The labeled carbon-13 isotope allows for precise tracking and quantification in various biological systems, making it a valuable tool in both preclinical and clinical research .
Mechanism of Action
Desethyl Sacubitril-13C4, like its parent compound Sacubitril, inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide and brain natriuretic peptide . These peptides play a crucial role in reducing blood volume and pressure by promoting vasodilation, natriuresis, and diuresis . By inhibiting neprilysin, this compound increases the levels of these peptides, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Desethyl Sacubitril-13C4 is similar to other neprilysin inhibitors such as Sacubitril, Sacubitrilat, and their labeled versions . the presence of the carbon-13 label makes this compound unique for use in detailed pharmacokinetic studies . Other similar compounds include:
Sacubitril: The parent compound used in combination with valsartan for heart failure treatment.
Sacubitrilat: The active metabolite of Sacubitril, which directly inhibits neprilysin.
Sacubitril-13C4: Another labeled version of Sacubitril used for similar research purposes.
This compound stands out due to its specific labeling, which allows for more precise and detailed studies in various research fields.
Properties
Molecular Formula |
C22H25NO5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2R,4S)-4-(3-hydroxycarbonyl(1,2,3-13C3)propanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1/i11+1,12+1,20+1,21+1 |
InChI Key |
DOBNVUFHFMVMDB-ZFEPDVFGSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N[13C](=O)[13CH2][13CH2][13C](=O)O)C(=O)O |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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